![molecular formula C12H7ClFN3 B11861392 4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11861392.png)
4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of DNA and RNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the lithiation of protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by the addition of 4-fluorobenzaldehyde . The reaction typically requires the use of bis(2-dimethylaminoethyl) ether as an additive to increase the yield and stability of the lithiated intermediate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale lithiation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The chlorine atom at the 4-position is reactive and can be substituted by nucleophiles.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Lithiation: Bis(2-dimethylaminoethyl) ether is commonly used as an additive in lithiation reactions.
Cross-Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Inhibition of Enzymes: The compound can inhibit enzymes involved in various biological processes, such as kinases and proteases.
Modulation of Signaling Pathways: It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-6-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-6-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-6-(4-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability compared to other halogenated analogs .
Propiedades
Fórmula molecular |
C12H7ClFN3 |
|---|---|
Peso molecular |
247.65 g/mol |
Nombre IUPAC |
4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H7ClFN3/c13-11-9-5-10(17-12(9)16-6-15-11)7-1-3-8(14)4-2-7/h1-6H,(H,15,16,17) |
Clave InChI |
XWIIMQIQYUNWKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(N2)N=CN=C3Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


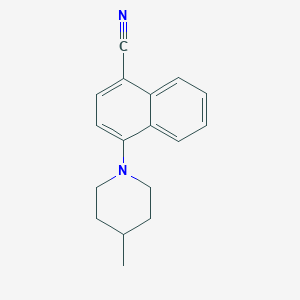
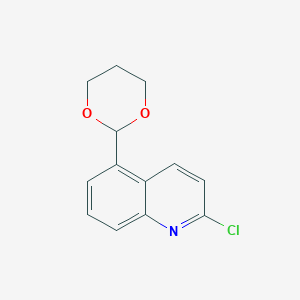
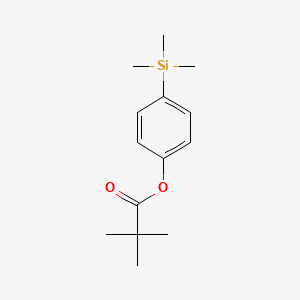
![3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11861332.png)
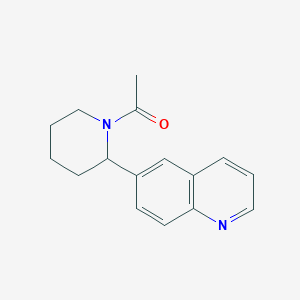
![9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11861360.png)
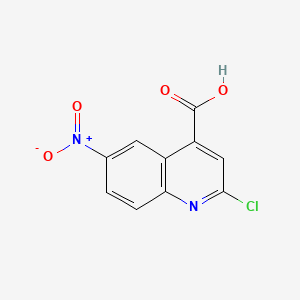
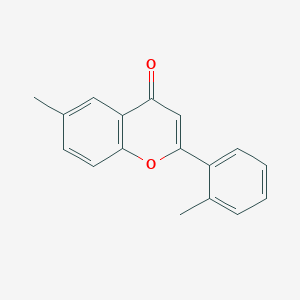

![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)
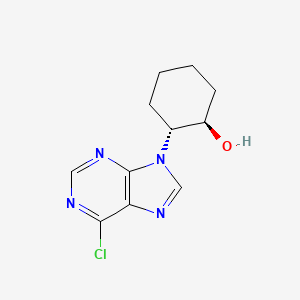

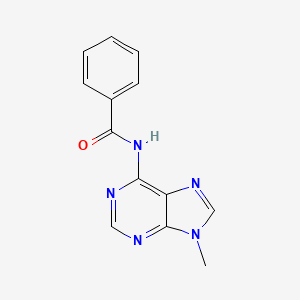
![3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene](/img/structure/B11861393.png)
